![molecular formula C13H15N3O2S B2748788 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034227-81-9](/img/structure/B2748788.png)
6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
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Overview
Description
“6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide” is a chemical compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
- Thiophene derivatives have demonstrated anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for managing inflammatory conditions .
- Some thiophene-based compounds exhibit antifungal properties. They can inhibit fungal growth and may be useful in treating fungal infections .
- Thiophenes possess antioxidant properties, which can help protect cells from oxidative damage. These compounds scavenge free radicals and may contribute to overall health .
- Certain thiophene derivatives have shown promise as anti-cancer agents. They may interfere with cancer cell growth, induce apoptosis, or inhibit specific kinases involved in tumor progression .
- Thiophenes can interact with estrogen receptors, potentially affecting hormone-related processes. This property could be relevant in hormone-related disorders or cancer treatment .
- Some thiophene-containing compounds exhibit anxiolytic and anti-psychotic properties. These effects may be relevant in mental health research .
Anti-Inflammatory Properties
Antifungal Activity
Antioxidant Effects
Anti-Cancer Potential
Estrogen Receptor Modulation
Anti-Anxiety and Anti-Psychotic Effects
Additionally, commercially available drugs like Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain the thiophene nucleus . Further research into novel thiophene moieties could lead to more effective pharmacological agents.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide may interact with its targets in a way that inhibits the growth of the bacteria.
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant anti-tubercular activity, suggesting that this compound may also have a similar effect .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
6-ethoxy-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12-8-11(15-9-16-12)13(17)14-6-5-10-4-3-7-19-10/h3-4,7-9H,2,5-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWSXAROLDMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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